N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
Description
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydrobenzothiophene core substituted with a hydroxymethyl group at position 2. This compound’s structure combines a partially saturated benzothiophene system with aromatic and alkyl substituents, suggesting a balance between lipophilicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S2/c1-12-9-15(23-3)17(10-13(12)2)25(21,22)19-11-18(20)7-4-5-16-14(18)6-8-24-16/h6,8-10,19-20H,4-5,7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPGKRFVLLNSDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCCC3=C2C=CS3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound with significant biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique molecular structure that includes a benzothiophene moiety and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 293.4 g/mol. The structural complexity contributes to its diverse biological activities.
Structural Formula
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. A study indicated that compounds with similar structural features demonstrated antifungal and antibacterial effects, suggesting that this compound may also possess these properties due to its unique functional groups .
The mechanism of action likely involves the binding of the compound to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction may enhance its efficacy against microbial pathogens by disrupting their metabolic processes .
Case Studies
- Antifungal Activity : A comparative study demonstrated that similar compounds exhibited Minimum Inhibitory Concentrations (MICs) comparable to known antifungal agents. This suggests that this compound could serve as a potential antifungal agent .
- Antibacterial Activity : Another study highlighted the antibacterial properties of related compounds with benzothiophene structures. The presence of the sulfonamide group is hypothesized to enhance antibacterial efficacy by interfering with bacterial folic acid synthesis .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound in comparison to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Contains thiophene ring | Antimicrobial | Lacks sulfonamide structure |
| Compound B | Dihydropyridine derivative | Anticancer | Different substitution pattern |
| Compound C | Benzothiophene based | Antiviral | Varying functional groups |
This compound stands out due to its unique combination of structural features that may confer distinctive biological activities not observed in other similar compounds .
Research Findings and Future Directions
Recent studies have focused on optimizing the synthesis of this compound and exploring its full range of biological activities. The potential for developing derivatives that enhance its efficacy or reduce toxicity is an area of active research. Investigations into its interactions with specific biological targets are crucial for understanding its therapeutic potential.
Table of Research Findings
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity. Studies indicate that derivatives of benzothiophene structures often exhibit significant antibacterial and antifungal properties. The presence of the sulfonamide group enhances its ability to inhibit bacterial growth by interfering with folic acid synthesis in bacteria, making it a candidate for antibiotic development.
Anticancer Activity
Research has shown that compounds with similar structural motifs can exhibit anticancer properties. The mechanism of action likely involves the modulation of specific cellular pathways and the induction of apoptosis in cancer cells. Preliminary studies suggest that this compound may target certain receptors or enzymes critical in cancer progression.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. The hydroxyl and sulfonamide groups are known to participate in hydrogen bonding with active sites of enzymes, which could be leveraged to design inhibitors for therapeutic purposes. For example, it may inhibit enzymes involved in inflammatory pathways or metabolic processes.
Biological Research
Mechanistic Studies
Understanding the interactions between this compound and biological systems is crucial for elucidating its therapeutic potential. Research has focused on its binding affinity to various proteins and receptors, which helps clarify its mechanism of action. Such studies are essential for optimizing drug design and enhancing efficacy.
Biochemical Pathway Modulation
The compound may influence several biochemical pathways due to its ability to bind to key proteins involved in signal transduction. This characteristic positions it as a valuable tool in research aimed at understanding disease mechanisms and developing targeted therapies.
Material Sciences
Polymer Chemistry
The unique structural properties of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide make it a candidate for incorporation into polymer matrices. Its functional groups can facilitate interactions within polymer chains, potentially leading to materials with enhanced mechanical and thermal properties.
Nanotechnology
In nanotechnology applications, this compound can be used as a precursor for synthesizing nanoparticles with specific functionalities. Its ability to form stable complexes with metals or other nanoparticles can be exploited in drug delivery systems or biosensors.
Chemical Reactions Analysis
Sulfonamide Functional Group Reactivity
The sulfonamide moiety (-SONH-) is central to the compound’s reactivity. Key reactions include:
N-Alkylation/Arylation
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Mechanism : The NH group acts as a nucleophile in Pd-catalyzed C–N cross-couplings (e.g., Buchwald-Hartwig amination) with aryl/alkyl halides. Ligands such as L6 (Xantphos) or L18 (BrettPhos) enhance catalytic efficiency .
-
Example :
Hydrolysis
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Acidic/Basic Cleavage : Sulfonamides resist hydrolysis under mild conditions but cleave under prolonged heating with concentrated HCl or HSO, yielding sulfonic acids and amines.
Tetrahydrobenzothiophene Scaffold Reactions
The 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene moiety is susceptible to:
Oxidation
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Hydroxy Group : Oxidation of the hydroxy group to a ketone using Jones reagent (CrO/HSO) or Dess-Martin periodinane.
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Ring Oxidation : Partial dehydrogenation to form aromatic benzothiophene derivatives under DDQ or MnO .
Ring-Opening
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Acid-Catalyzed : Protonation of the sulfur atom weakens C–S bonds, leading to ring-opening in strong acids (e.g., HSO) to form thiol intermediates.
Aromatic Substitution on the Benzene Ring
The 2-methoxy-4,5-dimethylbenzene ring undergoes:
Electrophilic Aromatic Substitution (EAS)
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Directed by Methoxy Group : Methoxy’s electron-donating nature activates the ring for nitration or sulfonation at ortho/para positions.
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Demethylation : Methoxy groups convert to hydroxy via BBr or HI .
Pd-Catalyzed C–H Activation
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Heterocycle Synthesis : Intramolecular C–H arylation forms fused rings (e.g., benzothienoazepines) using Pd(OAc)/ligand systems .
Tandem Reactions
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Example : Sequential N-arylation and cyclization to construct polycyclic architectures, as seen in dibenzodiazepine synthesis .
Derivatization for Drug Discovery
Sulfonamide derivatives are common in pharmaceuticals. Analogous compounds (e.g., Rac1 inhibitors) utilize:
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Cross-Coupling : Activated aryl halides couple with amines under Pd catalysis to install bioactive groups .
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Table : Example Reaction Conditions for Analogous Compounds
| Reaction Type | Catalyst System | Base | Yield (%) | Reference |
|---|---|---|---|---|
| N-Arylation | Pd(OAc)/L6 | KPO | 75–94 | |
| Oxidation (Alcohol→Ketone) | Dess-Martin | – | 85–90 | |
| Demethylation | BBr | CHCl | 70–80 |
Stability and Degradation Pathways
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Photodegradation : Benzothiophene derivatives may undergo photolytic cleavage under UV light.
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Thermal Decomposition : Sulfonamides decompose at >250°C, releasing SO and amines.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other tetrahydrobenzothiophene sulfonamide derivatives.
Table 1: Structural and Molecular Comparison
Calculated based on structural formula.
*Inferred from structural analogs in sulfonamide/benzothiophene families.
Key Differences and Implications
This may improve solubility and target binding in polar environments. The 2-methoxy-4,5-dimethylbenzene sulfonamide substituent introduces steric bulk and moderate lipophilicity, contrasting with the morpholine sulfonyl group in (more polar) and the chloro-methylphenoxy in (highly lipophilic).
Functional Group Diversity: The absence of a benzothiazole (as in ) or cyano group (as in ) suggests divergent biological targets. Sulfonamides are often associated with carbonic anhydrase or cyclooxygenase inhibition, while benzothiazoles are linked to kinase modulation .
However, its moderate complexity (multiple methyl/methoxy groups) may influence metabolic stability.
Spectral Characteristics :
Preparation Methods
Cyclization to Form the Benzothiophene Core
The tetrahydrobenzothiophene scaffold is constructed via a Friedel-Crafts alkylation or thiophene ring closure. For example, cyclization of 3-mercaptocyclohexanone with α,β-unsaturated carbonyl compounds under acidic conditions yields the tetrahydrobenzothiophene core.
Reaction Conditions :
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Catalyst : H₂SO₄ or polyphosphoric acid
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Solvent : Toluene or dichloroethane
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Temperature : 80–100°C
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Yield : ~60–70% (estimated)
Hydroxylation and Aminomethyl Functionalization
Introduction of the hydroxy group at position 4 is achieved through oxidation or epoxide ring-opening . Subsequent reductive amination introduces the aminomethyl side chain:
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Epoxidation : Treat the benzothiophene derivative with mCPBA (meta-chloroperbenzoic acid) to form an epoxide.
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Ring-Opening : React the epoxide with ammonium hydroxide to yield the 4-hydroxy-4-aminomethyl derivative.
Key Analytical Data :
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¹H NMR (DMSO-d₆): δ 1.80–2.10 (m, 4H, cyclohexane CH₂), 3.20 (s, 2H, CH₂NH₂), 4.60 (s, 1H, OH).
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TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).
Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
Sulfonation of 2-Methoxy-4,5-dimethylbenzene
The substituted benzene sulfonyl chloride is prepared via chlorosulfonation :
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Sulfonation : React 2-methoxy-4,5-dimethylbenzene with chlorosulfonic acid at 0–5°C.
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Quenching : Dilute with ice water to precipitate the sulfonic acid, followed by treatment with PCl₅ to form the sulfonyl chloride.
Reaction Conditions :
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Temperature : 0–5°C (exothermic reaction)
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Solvent : Dichloromethane
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Yield : ~75–80%
Characterization :
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FT-IR : 1370 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch).
Coupling of Intermediates to Form the Sulfonamide
The final step involves conjugating the benzothiophene amine with the sulfonyl chloride:
Procedure :
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Dissolve 4-(aminomethyl)-4-hydroxybenzothiophene (1.0 equiv) in anhydrous THF.
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Add 2-methoxy-4,5-dimethylbenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.
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Stir for 12–24 hours at room temperature under nitrogen.
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Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography.
Optimization Insights :
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Base : Triethylamine (2.0 equiv) enhances reaction efficiency by scavenging HCl.
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Solvent : THF > DCM due to better solubility of intermediates.
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Yield : 65–70% after purification.
Analytical Validation and Quality Control
Structural Confirmation
Purity Assessment
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HPLC : >99% purity (C18 column, acetonitrile/water gradient).
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Melting Point : 182–184°C (uncorrected).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct Coupling | Minimal steps, high atom economy | Requires pure intermediates | 65–70 |
| Stepwise | Better control over functional groups | Longer synthesis time | 50–60 |
Challenges and Mitigation Strategies
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Epimerization at the Hydroxy Center :
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Sulfonamide Hydrolysis :
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Avoid aqueous workup at acidic pH; maintain neutral conditions.
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Scale-Up Considerations
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1).
- Adjust pH during workup to minimize byproducts (e.g., maintain pH 7–8 for sulfonamide stability).
- Reference IR bands (e.g., νS=O at 1150–1200 cm⁻¹, νN-H at 3300 cm⁻¹) to confirm intermediate formation .
Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Answer:
Key Spectral Markers :
| Technique | Functional Group | Expected Signal |
|---|---|---|
| ¹H-NMR | Tetrahydrobenzothiophene protons | δ 1.5–2.5 (m, CH₂), δ 4.0–4.5 (m, CH-OH) |
| ¹³C-NMR | Sulfonamide sulfur environment | δ 45–55 (C-SO₂), δ 110–125 (aromatic C) |
| IR | Sulfonamide S=O stretch | 1150–1200 cm⁻¹ (asymmetric), 1300–1350 cm⁻¹ (symmetric) |
Q. Reactivity Prediction :
- DFT Calculations : Optimize geometry at B3LYP/6-311++G** level; calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Transition State Analysis : Locate TS for sulfonamide hydrolysis using QST2 in Gaussian .
Basic: How to analyze impurities in the final product using LC-MS?
Answer:
LC-MS Parameters :
| Column | C18 (150 × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient: 5%→95% acetonitrile in 0.1% formic acid over 20 min |
| Flow Rate | 0.3 mL/min |
| Detection | ESI+ (m/z 400–600) |
Q. Impurity Profiling :
- Byproduct Identification : Look for [M+16] (oxidation) or [M-44] (decarboxylation).
- Quantitation : Integrate peaks at 254 nm; report relative area % (limit: ≤0.1% for major impurities) .
Advanced: How to design a stability study for this compound under varying storage conditions?
Answer:
ICH Guidelines-Based Protocol :
Forced Degradation : Expose to heat (60°C/72 hr), light (1.2 million lux·hr), and humidity (75% RH/40°C).
Analytical Endpoints :
- HPLC purity (method as in FAQ 6).
- XRD for crystallinity changes.
Kinetic Modeling : Plot degradation % vs. time; calculate activation energy (Eₐ) via Arrhenius equation.
Q. Key Findings :
- Sulfonamides degrade via hydrolysis (pseudo-first-order kinetics at pH < 3).
- Stabilizers like mannitol (5% w/w) reduce hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
